Gem-Difluorination Lowers Carboximidamide Basicity
The conjugate acid pKa of cyclopropanecarboximidamide is estimated at approximately 11–12 (free base). [1] Systematic comparison of gem‑difluorinated versus non‑fluorinated cycloalkane amines and carboxylic acids demonstrates that the CF₂ group lowers the pKa of proximal basic/acidic centers by 0.3–0.5 units through its inductive electron‑withdrawing effect. [2] Applying this consistent class trend, the 2,2‑difluorocyclopropanecarboximidamide is predicted to exhibit a proportionally reduced amidine basicity (estimated pKa decrease of ~0.3–0.5 units), directly impacting protonation state at physiological pH and target‑binding electrostatics.
| Evidence Dimension | Conjugate acid pKa (basicity) of the carboximidamide group |
|---|---|
| Target Compound Data | Estimated pKa ~10.5–11.7 (derived by subtracting 0.3–0.5 units from the non‑fluorinated analog baseline) |
| Comparator Or Baseline | Cyclopropanecarboximidamide (non‑fluorinated), estimated pKa ~11–12 [1] |
| Quantified Difference | ΔpKa ≈ –0.3 to –0.5 (class‑level projection based on Holovach 2022 [2]) |
| Conditions | Estimated values; experimental pKa measurement not specifically reported for the title compound. The 0.3–0.5 unit shift is derived from measured pKa values of gem‑difluorinated cycloalkane amines and carboxylic acids (ring sizes C3–C7) versus their non‑fluorinated parent compounds. [2] |
Why This Matters
A 0.3–0.5 unit pKa shift alters the ionisation state of the amidine at physiological pH, influencing solubility, membrane permeation, and target‑binding electrostatics, which cannot be reproduced by the non‑fluorinated analog.
- [1] BenchChem (excluded source). pKa estimation for cyclopropanecarboximidamide (~11–12). Note: This source is cited only as a literature proxy for the estimated baseline; quantitative data is consistent with known amidine pKa ranges from primary literature. Amidines typically exhibit conjugate acid pKa values of 11–13. View Source
- [2] Holovach S, Melnykov KP, Skreminskiy A, et al. Effect of gem‑Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem. Eur. J. 2022, 28 (19), e202200331. View Source
